5-Thiazole boronic acid MIDA ester

Descripción general

Descripción

5-Thiazole boronic acid MIDA ester is a versatile compound widely used in the biomedical industry. It serves as a crucial building block in the development of drugs targeting various diseases, including cancer and autoimmune disorders .

Synthesis Analysis

MIDA boronate compounds have been extensively utilized in Suzuki Miyaura coupling and Iterative cross-coupling reactions for the total synthesis of bioactive molecules and polymerization reactions . The sensitivity of boronic acid toward most synthetic reagents makes it necessary to introduce a protecting group before its utilization. Benchtop stable MIDA boronates have been found compatible with various common synthetic reagents which opens the doors for the synthesis of various small building blocks, natural products, and bioactive compounds .Molecular Structure Analysis

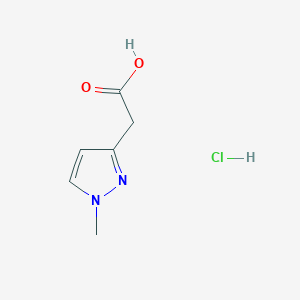

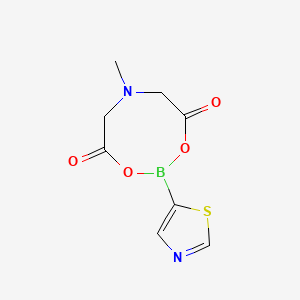

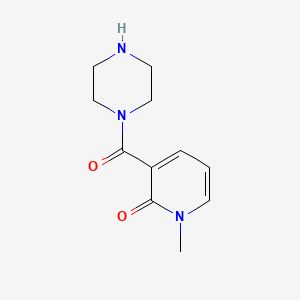

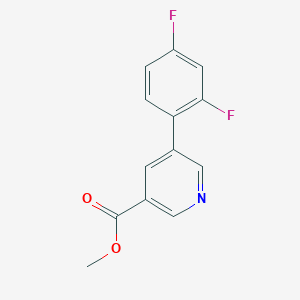

The molecular formula of 5-Thiazole boronic acid MIDA ester is C8H9BN2O4S . Its molecular weight is 240.05 g/mol . The IUPAC name is 6-methyl-2-(1,3-thiazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione .Chemical Reactions Analysis

MIDA boronate compounds have been extensively utilized in Suzuki Miyaura coupling and Iterative cross-coupling reactions for the total synthesis of bioactive molecules and polymerization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Thiazole boronic acid MIDA ester include a molecular weight of 240.05 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 240.0376081 g/mol . Its topological polar surface area is 97 Ų . It has a heavy atom count of 16 . It has a formal charge of 0 . Its complexity is 284 .Aplicaciones Científicas De Investigación

Synthesis of High Molecular Weight Copolymers

5-Thiazole boronic acid MIDA ester is effectively used in the synthesis of thienyl di-N-methyliminodiacetic acid (MIDA) boronate esters. These esters are utilized as homo-bifunctionalized monomers in Suzuki–Miyaura copolymerizations to produce high molecular weight copolymers, which are important in organic electronics (Carrillo, Turner, & Ingleson, 2016).

Use in Suzuki-Miyaura Cross-Coupling Reactions

A study focused on the Suzuki-Miyaura cross-coupling reaction of thiazoleboronic esters, including 5-thiazole boronic acid MIDA ester, under microwave conditions. This research demonstrates the importance of these esters in cross-coupling reactions with various (hetero)aryl halides (Schnürch, Hämmerle, Mihovilovic, & Stanetty, 2010).

Hydrolysis Mechanisms of MIDA Boronates

MIDA boronates, including 5-thiazole boronic acid MIDA ester, are crucial in small molecule construction due to their hydrolysis rates under various conditions. The study of these hydrolysis mechanisms helps in improving the use of MIDA boronates in synthesis (González et al., 2016).

Vibrational Spectroscopy Analysis

The vibrational spectroscopy of MIDA-protected boronate ester, including 5-thiazole boronic acid MIDA ester, provides insights into the molecular architecture and stability of these molecules, which are significant in Suzuki-Miyaura cross-coupling reactions (Reinemann et al., 2011).

Protection and Directing Group in Meta C–H Functionalisation

5-Thiazole boronic acid MIDA ester is used as a protecting and directing group for meta C(sp2)–H functionalisation of arylboronic acids. This dual functionality is significant in diversifying aryl boronic acids for various reactions or iterative processes (Williams, White, Spivey, & Cordier, 2020).

Stabilization in Polymer Synthesis

MIDA boronate-containing polymers, including those derived from 5-thiazole boronic acid MIDA ester, are synthesized for advanced materials applications. The stabilization of organoboron structures by MIDA is crucial in this context (Li, He, Matyjaszewski, & Pan, 2021).

Use in Asymmetric Synthesis

5-Thiazole boronic acid MIDA ester and similar compounds are applied in asymmetric synthesis. Their diastereomeric ratios and tolerance of various functional substituents are significant in synthesizing stereocenters and in medicinal chemistry (Matteson, 2013).

Direcciones Futuras

While the specific future directions for 5-Thiazole boronic acid MIDA ester are not mentioned in the search results, MIDA boronates in general have a wide range of applications in synthetic methodologies, natural products, and bioactive molecule synthesis . This suggests potential future directions in these areas.

Propiedades

IUPAC Name |

6-methyl-2-(1,3-thiazol-5-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O4S/c1-11-3-7(12)14-9(15-8(13)4-11)6-2-10-5-16-6/h2,5H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLBEKAIQFBSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Thiazole boronic acid MIDA ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1469525.png)

![Potassium [4-(diethylamine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1469526.png)

![6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1469537.png)

![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1469539.png)